5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile
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Overview
Description
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile is an organic compound that features a thiophene ring substituted with a hydroxymethylphenyl group and a carbonitrile group. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Hydroxymethylphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the hydroxymethylphenyl group is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by a cyanide ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: 5-(4-(Carboxyphenyl)thiophene-2-carbonitrile.
Reduction: 5-(4-(Hydroxymethyl)phenyl)thiophene-2-amine.
Substitution: 5-(4-(Hydroxymethyl)phenyl)-3-bromothiophene-2-carbonitrile (bromination product).
Scientific Research Applications
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-(4-(Methylthio)phenyl)thiophene-2-carboxylic acid: Similar structure but with a methylthio group instead of a hydroxymethyl group.
Thiophene-2-carbonitrile: Lacks the hydroxymethylphenyl substitution, making it less complex.
Uniqueness
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile is unique due to the presence of both the hydroxymethylphenyl and carbonitrile groups, which confer distinct electronic and chemical properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1365969-46-5 |
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Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]thiophene-2-carbonitrile |
InChI |
InChI=1S/C12H9NOS/c13-7-11-5-6-12(15-11)10-3-1-9(8-14)2-4-10/h1-6,14H,8H2 |
InChI Key |
PULRQWHCJYPGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(S2)C#N |
Origin of Product |
United States |
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